REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[C:4]([CH3:7])([CH3:6])[CH3:5].[CH:9]([NH2:11])=O.C(Cl)Cl.CO.[NH4+:17].[OH-]>>[C:4]([C:3]1[NH:11][CH:9]=[N:17][CH:2]=1)([CH3:7])([CH3:6])[CH3:5] |f:2.3.4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
CH2Cl2 MeOH NH4OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CO.[NH4+].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CN=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg | |
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |